molecular formula C13H10BrN3O B11685553 2-bromo-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide

2-bromo-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide

Cat. No.: B11685553
M. Wt: 304.14 g/mol
InChI Key: FOFKENPMWRYHAP-CXUHLZMHSA-N
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Description

2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide is a hydrazone derivative known for its significant biological and chemical properties.

Preparation Methods

The synthesis of 2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s azomethine group (–NHN=CH–) plays a crucial role in its biological activity. It can form hydrogen bonds and interact with various enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:

The uniqueness of 2-bromo-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide lies in its specific substituents and the resulting biological and chemical properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

2-bromo-N-[(E)-pyridin-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H10BrN3O/c14-12-6-2-1-5-11(12)13(18)17-16-9-10-4-3-7-15-8-10/h1-9H,(H,17,18)/b16-9+

InChI Key

FOFKENPMWRYHAP-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CN=CC=C2)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CN=CC=C2)Br

solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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